Scientific Field: Organic Chemistry
Summary of the Application: The compound “2,5-Dibromo-4-iodopyridine” is used in a copper-catalyzed selective C–N bond formation process. This process involves the amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .
Methods of Application or Experimental Procedures: The process involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine. Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .
Results or Outcomes: The process provided excellent yields. The selective, generally mild and economical coupling reaction at C-5 position described herein could be achieved with amines, heterocycles, and amides .
The molecular formula for 2,5-dibromo-4-iodopyridine is C5H2Br2IN, with a molecular weight of 362.79 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted at the 2 and 5 positions with bromine atoms and at the 4 position with an iodine atom. The presence of these halogen substituents enhances its reactivity in various
Due to the limited information on this specific compound, it's important to consider the general safety hazards associated with halogenated aromatic compounds:
The synthesis of 2,5-dibromo-4-iodopyridine typically involves halogenation processes. One common method includes:
A detailed synthetic route may involve multiple steps and purification processes to achieve high yields and purity .
2,5-Dibromo-4-iodopyridine finds applications in various fields:
Interaction studies focusing on 2,5-dibromo-4-iodopyridine are crucial for understanding its reactivity and potential applications. Research often explores how this compound interacts with various nucleophiles or electrophiles in synthetic pathways. Such studies help elucidate its role in forming more complex molecules and its potential biological interactions.
Several compounds share structural similarities with 2,5-dibromo-4-iodopyridine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,5-Dibromopyridine | C5H3Br2N | Lacks iodine; used in similar reactions |
3,5-Dibromo-4-iodopyridine | C5H3Br2IN | Different substitution pattern; similar reactivity |
2,6-Dibromo-4-iodopyridine | C5H3Br2IN | Variation in substitution; potential applications |
4-Bromo-3-iodopyridine | C5H4BrIN | Different halogen positioning; varied reactivity |
The uniqueness of 2,5-dibromo-4-iodopyridine lies in its specific combination of two bromines and one iodine on the pyridine ring, which significantly influences its chemical behavior compared to other halogenated pyridines. This unique substitution pattern can lead to distinct reactivity profiles and potential applications in organic synthesis and medicinal chemistry.
The molecular structure of 2,5-dibromo-4-iodopyridine is characterized by a planar pyridine ring system with halogen substituents at specific positions. The pyridine ring maintains its characteristic aromatic geometry with carbon and nitrogen atoms exhibiting sp² hybridization [1]. Despite the presence of bulky halogen substituents, the fundamental planarity of the pyridine ring is preserved, which is consistent with similar halogenated pyridine derivatives reported in crystallographic studies [2] [3].
The molecular geometry features bromine atoms positioned at the 2 and 5 positions of the pyridine ring, while an iodine atom occupies the 4 position [1] [4]. This substitution pattern creates significant electronic effects due to the electron-withdrawing nature of the halogens, which influences the overall electronic distribution within the aromatic system [5]. The bond angles within the pyridine ring remain close to the ideal 120° expected for sp² hybridized carbon atoms, although minor deviations may occur due to steric interactions between the large halogen atoms [2] [3].
Parameter | Description |
---|---|
Ring Planarity | Pyridine ring maintains planarity |
Bond Angles | Aromatic bond angles ~120° |
Halogen Positions | Br at C-2, C-5; I at C-4 |
Electronic Effects | Electron-withdrawing halogens |
Steric Effects | Steric hindrance from bulky substituents |
The crystallographic analysis reveals that the compound exhibits characteristic halogen bonding interactions, which are particularly relevant for compounds containing multiple heavy halogens. Similar dihalopyridine systems have shown intermolecular halogen-halogen interactions that influence crystal packing arrangements [5]. The molecular dimensions are consistent with other halogenated pyridine derivatives, where carbon-halogen bond lengths follow the expected trend based on atomic radii [3] [6].
The thermal stability of 2,5-dibromo-4-iodopyridine is influenced by the presence of multiple halogen substituents, which generally reduce thermal stability compared to unsubstituted pyridine derivatives [7]. Thermogravimetric analysis principles indicate that halogenated aromatic compounds typically exhibit decomposition temperatures that are lower than their non-halogenated counterparts due to the relatively weak carbon-halogen bonds [8] [9].
Based on similar halogenated pyridine systems, the compound is expected to undergo thermal decomposition through a series of dehalogenation steps, with the carbon-iodine bond being the most thermally labile due to the weaker bond strength compared to carbon-bromine bonds [7]. The decomposition pattern would likely follow the order of bond strength: C-I < C-Br, consistent with thermodynamic expectations [8].
The phase transition behavior of 2,5-dibromo-4-iodopyridine has not been extensively documented in the literature, but similar compounds in the dihalopyridine family typically exhibit melting points in the range of 40-100°C [10] [11]. The storage conditions specified for this compound (2-8°C in dark, inert atmosphere) suggest sensitivity to both temperature and atmospheric conditions [4] [12].
Property | Expected Behavior |
---|---|
Decomposition Temperature | Expected to be moderate due to halogen substitution |
Phase Transitions | Melting point likely in 40-100°C range |
Thermal Stability | Limited by C-I and C-Br bond strengths |
Storage Requirements | 2-8°C, dark, inert atmosphere |
The solubility characteristics of 2,5-dibromo-4-iodopyridine reflect its highly halogenated nature and aromatic structure. The compound is insoluble in water, which is typical for heavily halogenated aromatic compounds due to their hydrophobic character [13]. The multiple halogen substituents significantly increase the lipophilicity of the molecule compared to unsubstituted pyridine [14] [15].
In polar aprotic solvents, the compound demonstrates good solubility. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective solvents for this compound, as evidenced by their use in synthetic procedures involving similar halogenated pyridines [14] [15]. Acetonitrile also provides adequate solubility for analytical and synthetic applications [16].
Solvent Category | Examples | Solubility |
---|---|---|
Water | H₂O | Insoluble |
Polar Protic Solvents | Methanol, Ethanol | Slightly soluble |
Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble |
Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
Non-polar Solvents | Hexane, Petroleum ether | Poorly soluble |
Chlorinated solvents such as dichloromethane and chloroform provide excellent solubility for 2,5-dibromo-4-iodopyridine [13] [17]. This high solubility in chlorinated solvents is attributed to favorable halogen-halogen interactions and similar polarizability between the solvent and solute molecules [17]. The compound shows limited solubility in non-polar solvents like hexane and petroleum ether, consistent with its polar aromatic nature [13].
The nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,5-dibromo-4-iodopyridine provide distinctive fingerprints for structural identification. In ¹H NMR spectroscopy, the compound exhibits signals corresponding to the two remaining aromatic protons at positions 3 and 6 of the pyridine ring [18] [19]. These protons appear in the aromatic region, typically between 7.5-8.5 ppm, with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent halogens [20] [21].
The ¹³C NMR spectrum reveals characteristic signals for the pyridine carbons, with significant shifts induced by the halogen substituents. The carbon atoms bearing halogens experience substantial downfield shifts compared to unsubstituted pyridine [21] [22]. The nitrogen-bearing carbon (C-1) typically appears around 150-160 ppm, while the halogen-substituted carbons show shifts consistent with their electronic environments [22].
Technique | Key Features | Expected Range/Value |
---|---|---|
¹H NMR | Aromatic protons at H-3 and H-6 positions | 7.5-8.5 ppm (aromatic region) |
¹³C NMR | Pyridine carbons with halogen-induced shifts | 120-160 ppm (aromatic carbons) |
IR Spectroscopy | C=C, C=N stretching; C-Br, C-I bonds | 1400-1600 cm⁻¹ (ring), 500-800 cm⁻¹ (C-X) |
UV-Vis Spectroscopy | π→π* transitions in UV region | 250-350 nm (absorption maximum) |
The infrared (IR) spectrum of 2,5-dibromo-4-iodopyridine displays characteristic absorption bands that serve as fingerprints for functional group identification. The aromatic C=C and C=N stretching vibrations appear in the region of 1400-1600 cm⁻¹, which is typical for pyridine ring systems [23] [24]. The presence of multiple halogens introduces additional characteristic absorptions in the lower frequency region.
Carbon-halogen stretching vibrations occur in the 500-800 cm⁻¹ region, with C-Br stretches typically appearing at higher frequencies than C-I stretches due to the different bond strengths and reduced masses involved [24] [25]. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, although the intensity may be reduced due to the limited number of hydrogen atoms in the molecule [23].
The ultraviolet-visible (UV-Vis) spectroscopic behavior of 2,5-dibromo-4-iodopyridine is dominated by electronic transitions characteristic of aromatic nitrogen heterocycles. The compound exhibits absorption in the UV region, primarily due to π→π* transitions within the pyridine ring system [26] [27]. The presence of halogen substituents can extend the conjugation and influence the absorption characteristics through both electronic and steric effects [28].
The absorption maximum is expected to occur in the range of 250-350 nm, which is typical for substituted pyridines [27] [28]. The exact position and intensity of the absorption bands depend on the specific electronic effects of the halogen substituents and their influence on the electronic structure of the pyridine ring [26]. The multiple halogen substituents may cause slight bathochromic shifts compared to unsubstituted pyridine due to their electron-withdrawing nature affecting the HOMO-LUMO energy gap [28].